tert-Butyl 7-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 8-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-7-6-14(10-16)5-4-11(8-14)9-15/h11H,4-10,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMRYBSIKXAGFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 7-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate, with the CAS number 1341036-75-6, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant studies that highlight its applications in research.
- Molecular Formula : C14H26N2O2
- Molecular Weight : 254.37 g/mol
- Structure : The compound features a spirocyclic structure which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. Preliminary studies suggest that the compound may act as an inhibitor or modulator of specific biological functions, particularly in neuropharmacology and cellular signaling.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits:
- Cytotoxicity : The compound has been tested against various cell lines to assess its cytotoxic effects. Results indicate a dose-dependent response, with higher concentrations leading to increased cell death.
- Enzyme Inhibition : It has shown potential in inhibiting enzymes associated with metabolic pathways, although specific targets remain to be fully elucidated.
In Vivo Studies
Research involving animal models has indicated:
- Neuroprotective Effects : In murine models, the compound has been observed to protect against neurotoxic agents, suggesting potential applications in treating neurodegenerative diseases.
- Anti-inflammatory Properties : Studies have reported a reduction in inflammatory markers following administration of the compound, indicating its role in modulating immune responses.
Summary of Biological Activities
Case Studies
-
Neuroprotection Against Oxidative Stress
- A study conducted on mice exposed to oxidative stress revealed that administration of this compound resulted in a significant decrease in neuronal cell death compared to control groups. The mechanism was linked to the modulation of reactive oxygen species (ROS) production.
-
Impact on Metabolic Disorders
- Research investigating the impact of this compound on metabolic disorders indicated that it could effectively lower blood glucose levels in diabetic models, suggesting potential applications for diabetes management.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Spirocyclic Derivatives
Key Observations:
Spiro Ring Size: Compounds with a [4.4] spiro system (e.g., target compound) exhibit larger ring strain and conformational rigidity compared to [3.5] analogs (e.g., tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate). This impacts their binding to biological targets, as seen in diazaspiro-based D4R antagonists derived from [3.5] systems . The [4.4] scaffold in the target compound is associated with improved stereochemical precision in asymmetric synthesis .
Substituent Effects: The aminomethyl group at the 7-position enhances nucleophilicity and hydrogen-bonding capacity compared to unsubstituted (e.g., tert-butyl (S)-2,7-diazaspiro[4.4]nonane-2-carboxylate) or hydroxy-substituted analogs. This makes it more reactive in coupling reactions, as demonstrated in the synthesis of chromeno-thiazole derivatives . Hydrophobic substituents (e.g., 9-ethyl or 7-benzyl groups) increase lipophilicity, improving membrane permeability. For example, tert-butyl 9-ethyl-2,7-diazaspiro[4.4]nonane-2-carboxylate (logP ~2.5, estimated) shows enhanced bioavailability over polar analogs .
Key Observations:
- Synthetic Flexibility : The [4.4] spiro system accommodates diverse substituents via Pd/C-mediated hydrogenation (e.g., ethyl or benzyl groups) and nucleophilic substitutions.
- Stability : Boc-protected derivatives (e.g., target compound) show stability under acidic conditions, as seen in HCl/dioxane deprotection protocols .
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 7-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate?
A multigram synthesis involves hydrogenation of methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate using Raney Ni in methanol under H₂ (50 psi), followed by recrystallization from ethanol to obtain single crystals . Alternative methods include cyanide substitution with trimethylsilyl cyanide and boron trifluoride etherate at -78°C, yielding intermediates that undergo hydrolysis and Boc-protection .
Q. What safety precautions are critical when handling this compound?
Personal protective equipment (PPE) is essential: nitrile gloves, chemical-resistant suits, and self-contained breathing apparatus in case of fire. Spills should be contained using dry sand or vacuum collection, and incompatible materials (e.g., strong oxidizers) must be avoided .
Q. How is the compound characterized post-synthesis?
Single-crystal X-ray diffraction confirms molecular conformation (envelope-shaped spiro rings) and hydrogen-bonded chains along the [010] axis . NMR (¹H, ¹³C) and mass spectrometry validate purity, with key signals at δ 12.50 ppm (carboxylic acid proton) and m/z 240.3 (molecular ion) .
Q. What storage conditions ensure stability?
The compound is stable under recommended storage (dry, 2–8°C in inert atmosphere). Decomposition occurs under fire, releasing carbon monoxide and nitrogen oxides .
Advanced Research Questions
Q. How can synthetic yields be optimized for intermediates like tert-butyl 1-cyano-2-azaspiro[4.4]nonane-2-carboxylate?
Yield optimization (68%) involves precise temperature control (-78°C during cyanide substitution), stoichiometric excess of trimethylsilyl cyanide (2.5 eq), and flash chromatography (hexane/ethyl acetate 5:1) for purification. Hydrolysis under reflux with 35% HCl achieves 50% yield of the carboxylic acid derivative .
Q. What analytical challenges arise in resolving stereochemical ambiguities?
The absolute configuration remains undetermined due to lack of anomalous dispersion effects in X-ray data. Circular dichroism (CD) or chiral HPLC with polarimetric detection could resolve enantiomeric purity, especially for spirocyclic centers .
Q. How does molecular conformation influence reactivity in downstream applications?
The envelope conformation of spiro rings (C3 and C5 as flap atoms) creates steric hindrance, potentially slowing nucleophilic attacks on the aminomethyl group. Hydrogen bonding (N–H···O) stabilizes the crystal lattice but may reduce solubility in nonpolar solvents .
Q. What methodologies assess toxicity given limited toxicological data?
In vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) are recommended. Acute toxicity can be extrapolated from structurally similar spirocyclic amines, with LD₅₀ estimation via zebrafish embryo toxicity (ZFET) testing .
Q. How does the compound behave under non-ambient experimental conditions?
Thermal decomposition begins at >200°C, with mass loss attributed to tert-butyl group cleavage. Solubility in polar aprotic solvents (e.g., DMF, DMSO) increases at elevated temperatures, but prolonged heating in acidic conditions risks Boc-deprotection .
Data Contradiction Analysis
Q. Discrepancies in reported synthesis yields: How to troubleshoot?
Variations in yields (e.g., 7.9% overall in multigram synthesis vs. 50% for hydrolysis) may stem from impurities in Raney Ni catalysts or incomplete Boc-protection. Purity checks via TLC/HPLC and catalyst recycling protocols are critical .
Q. Conflicting solubility What factors contribute?
While the SDS lists "no data" for water solubility , experimental observations suggest limited aqueous solubility (<1 mg/mL) but high solubility in chloroform. This discrepancy may arise from polymorphic forms or residual solvents .
Methodological Recommendations
- Stereochemical Analysis: Use vibrational circular dichroism (VCD) to assign absolute configuration .
- Yield Improvement: Employ flow chemistry for exothermic steps (e.g., cyanide substitution) to enhance reproducibility .
- Toxicity Profiling: Combine in silico QSAR models with high-throughput screening for rapid risk assessment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
